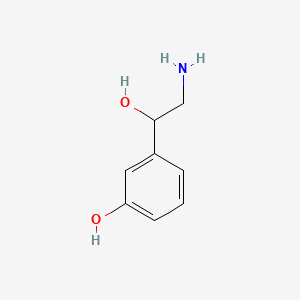
(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its potential in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: The phenol derivative undergoes hydroxylation to introduce the hydroxy group.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the methylamino group.
Esterification: The final step involves esterification with 2,3-dihydroxysuccinic acid to form the desired compound.
Industrial Production Methods
Industrial production of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate: The enantiomer of the compound with similar properties but different biological activities.
3-(1-Hydroxy-2-(methylamino)ethyl)phenol: Lacks the dihydroxysuccinate moiety, resulting in different chemical and biological properties.
2,3-Dihydroxysuccinic acid derivatives: Compounds with similar structural features but varying functional groups.
Uniqueness
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is unique due to its specific stereochemistry and the presence of both hydroxy and amino groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
17162-39-9 |
|---|---|
Molecular Formula |
C13H19NO8 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI Key |
NHKOTKKHHYKARN-NDAAPVSOSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










